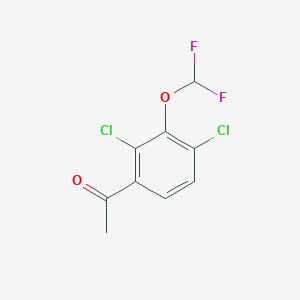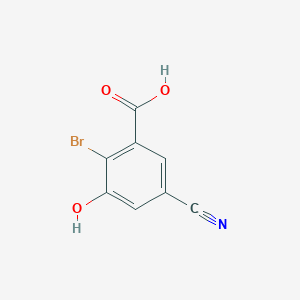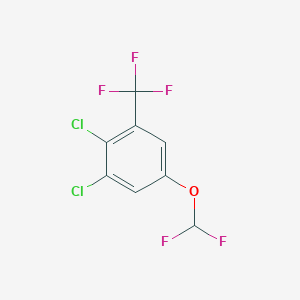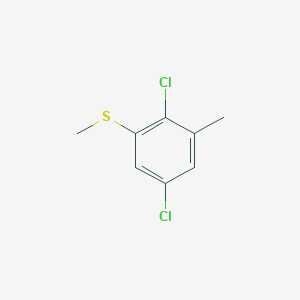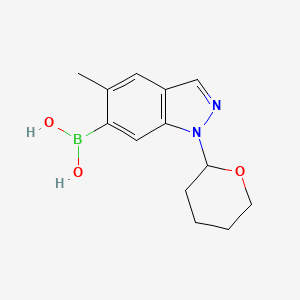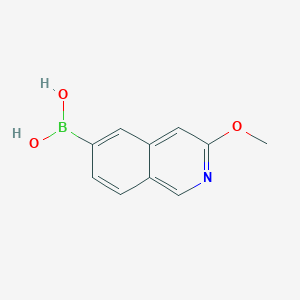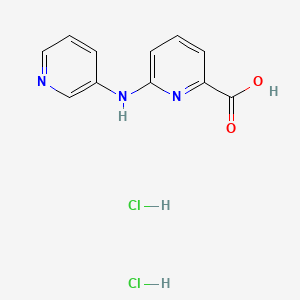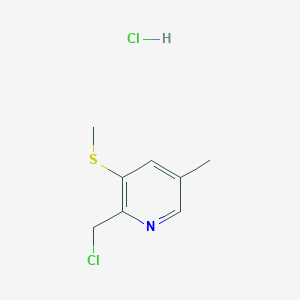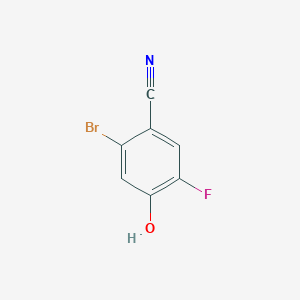![molecular formula C10H6BrF2NO2 B1410681 2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid CAS No. 1805131-08-1](/img/structure/B1410681.png)
2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid
Descripción general
Descripción
2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid, also known as 2-BCDFPAA, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of experiments, including biochemical and physiological studies. 2-BCDFPAA is a brominated acetic acid derivative and is a relatively new compound that has been developed in recent years. This compound has several advantages over other compounds in that it is more stable and has a higher solubility.
Aplicaciones Científicas De Investigación
2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid is used in a variety of scientific research applications. It has been used in studies on the synthesis of polymers, as well as in the study of enzyme-catalyzed reactions. It has also been used in studies on the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs. Additionally, 2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid has been used in studies on the mechanism of action of antibiotics, as well as in the study of the biochemical and physiological effects of antibiotics.
Mecanismo De Acción
The mechanism of action of 2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid is not fully understood, but it is believed that it works by inhibiting the activity of certain enzymes. It is thought that 2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the type of enzyme that is inhibited.
Biochemical and Physiological Effects
2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. It has also been shown to inhibit the activity of certain hormones, leading to a decrease in the production of certain hormones. Additionally, 2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid has been shown to inhibit the activity of certain receptors, leading to a decrease in the activity of certain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in a variety of solvents. Additionally, it is a relatively inexpensive compound and can be easily obtained. However, there are some limitations to the use of 2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid in laboratory experiments. It is not as soluble in some solvents, and its solubility can be reduced by certain additives. Additionally, its stability can be affected by pH and temperature changes.
Direcciones Futuras
The potential applications of 2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid are numerous and varied. One potential future direction for research is the development of new synthesis methods for 2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid. Additionally, further research could be done on the mechanism of action of 2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid and its biochemical and physiological effects. Additionally, further research could be done on the advantages and limitations of using 2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid in laboratory experiments. Finally, further research could be done on the potential applications of 2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid in drug development, as well as in the study of the biochemical and physiological effects of drugs.
Propiedades
IUPAC Name |
2-[2-bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-9-5(3-8(15)16)1-6(10(12)13)2-7(9)4-14/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNWZYCAHPKKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



